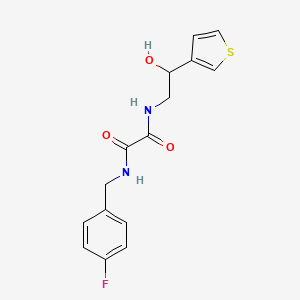

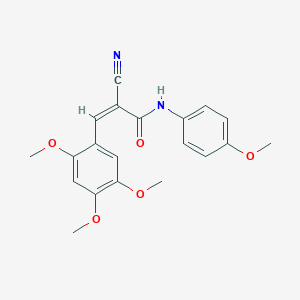

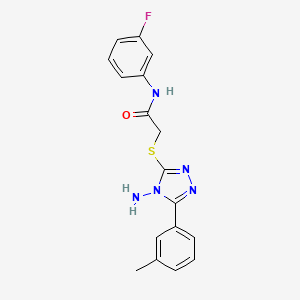

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a novel oxalamide derivative that has been synthesized using a specific method. It has been found to exhibit certain biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Na+/Ca2+ Exchange Inhibition and Neuroprotection

- Pharmacological Properties : A related compound, YM-244769, is a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound has shown preferential inhibition of NCX3, with significant implications for neuroprotective strategies. YM-244769's efficacy in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells is notable, particularly in cells that express NCX1 and NCX3 (Iwamoto & Kita, 2006).

Orexin Receptor Antagonism and Eating Disorders

- Role in Binge Eating : Investigations into GSK1059865, a compound structurally similar to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, suggest its relevance in the modulation of compulsive food consumption. As an Orexin-1 receptor antagonist, it exhibits potential for treating binge eating and other eating disorders (Piccoli et al., 2012).

Fluorescence Chemosensors

- Detection of Metal Ions : Derivatives like L1 and L2, which are structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been synthesized as fluorescence chemosensors. They are particularly adept at recognizing Ga3+ ions, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Liu et al., 2022).

5-HT2A Receptor Inverse Agonism

- Neuropharmacological Applications : A similar compound, ACP-103, exhibits potent inverse agonist activity at 5-HT2A receptors. This suggests potential applications in treating conditions influenced by these receptors, such as certain psychiatric disorders (Vanover et al., 2006).

HIV Integrase Inhibitors

- Antiviral Research : Compounds like MK-0518, structurally akin to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been studied as potent inhibitors in HIV therapy. Their metabolic fate and excretion patterns provide valuable insights for developing new antiviral drugs (Monteagudo et al., 2007).

Insecticidal Activity

- Pest Management : Compounds like Flubendiamide demonstrate the potential for analogs of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide in developing novel insecticides. Their unique mode of action and high efficacy against resistant strains highlight their utility in integrated pest management (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

- Cancer and Antiviral Therapies : Analogues like 4-Nitrobenzylthioinosine are known inhibitors of nucleoside transport proteins, which could have implications in cancer and antiviral therapies. Modifications of this molecule, such as those present in N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, may offer improved therapeutic profiles (Tromp et al., 2004).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-12-3-1-10(2-4-12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJHYRRPPLMUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)